



Application Notes and Protocols for D927 in Cancer Research

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Compound of Interest		
Compound Name:	D927	
Cat. No.:	B10831883	Get Quote

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Introduction

D927 (also known as DS11252927) is a potent, orally active small molecule that functions as a molecular glue, enhancing the binding affinity between the p110 α catalytic subunit of phosphoinositide 3-kinase (PI3K α) and RAS-family GTPases. This interaction stabilizes the active conformation of PI3K α , leading to the activation of the downstream PI3K/AKT signaling pathway. The primary application of **D927** has been in the study of metabolic disorders, particularly diabetes, where it has been shown to activate GLUT4 translocation and improve hyperglycemia in preclinical models.

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism. While mutations and overactivation of this pathway are hallmarks of many cancers, the application of a pathway activator like **D927** in oncology is not for therapeutic purposes but rather as a research tool. It can be utilized in cancer xenograft studies to investigate the consequences of acute PI3K/AKT pathway activation on tumor biology, signaling dynamics, and response to other therapies. For instance, **D927** has been shown to increase the phosphorylation of AKT (Ser473) in various human cancer cell lines, including PC3 (prostate), RKO (colon), SW1573 (lung), HCT15 (colon), and SW620 (colon).

These notes provide an overview of **D927**'s mechanism of action and detailed protocols for its hypothetical application in cancer xenograft models to study the effects of PI3K/AKT pathway activation.

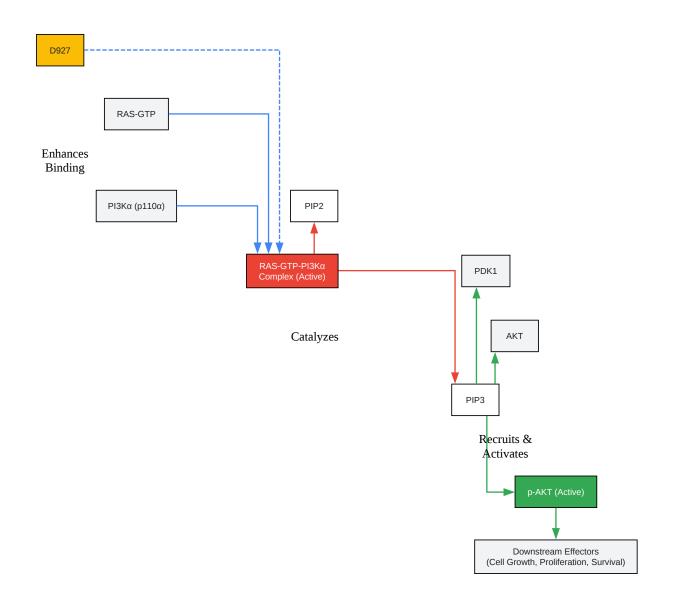




Mechanism of Action: D927 as a PI3Kα-RAS Molecular Glue

D927 acts by binding to the PI3K α catalytic subunit p110 α , which allosterically enhances its interaction with GTP-bound RAS proteins, such as KRAS and RRAS2. This stabilization of the RAS-PI3K α complex leads to increased lipid kinase activity, resulting in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates involved in cell survival, growth, and proliferation.





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